molecular formula C8H7ClO2 B186433 2-Chloro-5-methoxybenzaldehyde CAS No. 13719-61-4

2-Chloro-5-methoxybenzaldehyde

Cat. No.: B186433
CAS No.: 13719-61-4
M. Wt: 170.59 g/mol
InChI Key: FPQKZTTXKWGJRN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzaldehyde (B42025) Chemistry Research

Halogenated benzaldehydes represent a significant class of compounds characterized by the presence of one or more halogen atoms on the benzaldehyde structure. This substitution profoundly influences the molecule's electronic properties, reactivity, and biological interactions. The field has seen extensive research, partly inspired by the natural biosynthesis of such compounds. For instance, white-rot fungi like Bjerkandera adusta are known to produce chlorinated methoxybenzaldehydes, such as 3-chloro-4-methoxybenzaldehyde (B1194993) and 3,5-dichloro-4-methoxybenzaldehyde, de novo from glucose. oup.com This natural occurrence highlights the role of halogenation in biological systems and provides a basis for exploring the synthetic counterparts.

2-Chloro-5-methoxybenzaldehyde fits within this context as a synthetically accessible isomer of naturally occurring metabolites. The presence of the chloro and methoxy (B1213986) groups creates a distinct electronic profile that influences the reactivity of the aldehyde and the aromatic ring. Research on related compounds, such as 5-Chloro-3-fluoro-2-methoxybenzaldehyde, demonstrates that the specific arrangement of halogen and methoxy substituents is critical for modulating biochemical interactions, such as binding affinity to enzymes and receptors. Therefore, the study of this compound contributes to the broader understanding of structure-activity relationships within the family of halogenated aromatic aldehydes.

Significance as a Precursor in Complex Organic Synthesis

A primary role of this compound in chemical research is its function as a versatile intermediate or precursor for constructing more complex molecules. d-nb.infofdc-chemical.com Its aldehyde group is a reactive handle for a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation and nucleophilic addition reactions. evitachem.com

For example, it serves as a starting material in multi-step synthetic sequences. d-nb.info Studies on related structures show that substituted benzaldehydes are crucial building blocks. For instance, 2,5-dimethoxy-benzaldehyde is used in condensation reactions with ethyl cyanoacetate (B8463686) and thiourea (B124793) to synthesize thiopyrimidine derivatives, which are scaffolds for further chemical elaboration. japsonline.com Similarly, the Claisen-Schmidt condensation of substituted acetophenones with appropriate aromatic aldehydes is a common method for preparing chalcones, a class of compounds with significant chemical and biological interest. researchgate.net The reactivity of this compound makes it a suitable candidate for such syntheses, enabling the introduction of its specific substitution pattern into larger, more elaborate molecular architectures. Its utility is also noted in the preparation of precursors for radiolabeling, indicating its importance in the development of imaging agents. chemicalbook.com

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Investigations

The concept of a "privileged scaffold" is central to modern drug discovery and refers to molecular frameworks that can serve as ligands for multiple, diverse biological targets. nih.govufrj.br These scaffolds provide a structural template that, with appropriate functionalization, can be adapted to interact with various proteins and receptors. researchgate.netresearchgate.net While this compound itself is a relatively simple molecule, it functions as a key building block for constructing molecules based on recognized privileged structures.

A prominent example is the chalcone (B49325) (1,3-diaryl-2-propen-1-one) scaffold, which is found in many natural products and is widely recognized as a privileged structure in medicinal chemistry. researchgate.net Chalcones are readily synthesized through the condensation of a benzaldehyde with an acetophenone (B1666503). researchgate.net By using this compound in such a synthesis, its chloro-methoxy-phenyl motif can be incorporated into the chalcone framework. Derivatives of benzaldehyde are investigated for a wide range of biological activities, and their incorporation into larger structures like chalcones has yielded compounds with anti-inflammatory and other properties. researchgate.netresearchgate.net The strategic use of this and other halogenated benzaldehydes allows medicinal chemists to systematically explore the chemical space around a privileged core, fine-tuning the electronic and steric properties to optimize interactions with biological targets. researchgate.net

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQKZTTXKWGJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513186
Record name 2-Chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13719-61-4
Record name 2-Chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 5 Methoxybenzaldehyde and Its Derivatives

Established Synthetic Routes and Reaction Optimizations

Traditional methods for the synthesis of 2-chloro-5-methoxybenzaldehyde often rely on multi-step procedures involving chlorination, oxidation, and formylation techniques. Optimizing these established routes is crucial for improving yields and reducing byproducts.

Chlorination Strategies for Methoxybenzaldehyde Precursors

The direct chlorination of methoxybenzaldehyde precursors is a common strategy. For instance, the chlorination of 3-methoxybenzaldehyde (B106831) can be achieved using various chlorinating agents. A general and regioselective method for the chlorination of activated arenes, such as anisole (B1667542) derivatives, has been developed using iron(III) triflimide as a catalyst to activate N-chlorosuccinimide (NCS). acs.orgcore.ac.uk This method is effective for a range of anisole, aniline, acetanilide, and phenol (B47542) derivatives. acs.org For substrates that are less reactive or prone to side reactions, alternative conditions using iron(III) chloride in an ionic liquid like [BMIM]NTf2 at elevated temperatures have proven successful, leading to high yields of monochlorinated products. acs.orgcore.ac.uk

For example, the chlorination of 4-methoxybenzaldehyde (B44291) to yield 3-chloro-4-methoxybenzaldehyde (B1194993) has been accomplished with NCS and a catalytic amount of iron(III) chloride in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide at 70 °C, resulting in an 83% yield. acs.org

Oxidation of Precursors (e.g., Substituted Toluene (B28343) Derivatives)

The oxidation of substituted toluene derivatives presents another viable route. A notable example is the synthesis of this compound from 2-chloro-5-methoxytoluene. This process involves the bromination of the methyl group using N-bromosuccinimide (NBS) with a catalytic amount of AIBN, followed by oxidation of the resulting bromomethyl intermediate in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate. d-nb.info

The vapor phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde has been studied extensively over various supported vanadium oxide catalysts. researchgate.net Catalysts such as V2O5 on basic supports like MgO and CaO-MgO have shown good selectivity towards the desired aldehyde at temperatures around 673 K. researchgate.net Furthermore, electrocatalytic oxidation of p-methoxytoluene using a MnO2/carbon nanotube/graphene catalyst has demonstrated high selectivity for p-methoxybenzaldehyde, offering a greener alternative by avoiding costly and toxic oxidants. rsc.org

Vilsmeier-Haack Formylation in Related Systems

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds to produce aryl aldehydes. numberanalytics.comwikipedia.orgmychemblog.com The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgmychemblog.com This electrophilic substitution reaction is highly effective for arenes that are more activated than benzene (B151609), such as phenols and anilines. wikipedia.org The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.orgmychemblog.com This method has found broad applications in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable and efficient synthetic methods, including the use of advanced catalytic systems and environmentally friendly reaction conditions.

Catalytic Systems for Direct Functionalization

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom economy and efficiency. acs.orgbridgewater.edu Palladium-catalyzed C(sp2)–H oxygenation reactions provide a direct pathway to substituted phenols from simpler starting materials. acs.org Transient directing groups have emerged as a powerful tool in this context, enabling site-selective functionalization without the need for covalent installation and removal of directing groups. acs.orgrsc.org For instance, Pd(II)-catalyzed ortho-C-H hydroxylation of benzaldehydes has been achieved using transient directing groups like 4-chloroanthranilic acid. acs.org

Furthermore, palladium-catalyzed ortho-C–H functionalization of benzaldehydes using a transient directing group strategy has been extended to include chlorination and bromination. researchgate.net Scandium triflate has also been explored as a catalyst for the C-H activation of aromatic aldehydes, offering a potentially cheaper alternative to palladium catalysts. bridgewater.edu

Environmentally Benign Reaction Conditions

A significant push towards "green chemistry" has spurred the development of synthetic methods that utilize environmentally benign solvents and catalysts. thieme-connect.comrsc.org Deep-eutectic solvents, for example, have been used as both a solvent and a catalyst for the condensation reaction of isoniazid (B1672263) with substituted benzaldehydes, offering short reaction times and high yields without extensive purification. thieme-connect.com

Aqueous solutions of biogenic carboxylic acids, such as gluconic acid, have been successfully employed as sustainable and recyclable catalysts for the synthesis of dihydropyridines and dihydropyrimidinones from substituted benzaldehydes, achieving excellent yields. rsc.org Microwave, ultrasound, and mechanochemical methods are also being used to synthesize derivatives of substituted benzaldehydes, significantly reducing reaction times compared to conventional methods. mdpi.com

Data Tables

Table 1: Chlorination of Methoxybenzaldehyde Precursors
PrecursorReagents and ConditionsProductYieldReference
4-MethoxybenzaldehydeNCS, FeCl3 (5 mol%), [BMIM]NTf2, 70 °C, 18 h3-Chloro-4-methoxybenzaldehyde83% acs.org
Table 2: Oxidation of Substituted Toluene Precursors
PrecursorReagents and ConditionsProductYieldReference
2-Chloro-5-methoxytoluene1) NBS, AIBN (cat.), CCl4; 2) DMSO, K2CO3This compound36% (over 2 steps) d-nb.info
p-MethoxytolueneV2O5/CaO-MgO catalyst, 673 K, vapor phasep-MethoxybenzaldehydeHigh selectivity researchgate.net
p-MethoxytolueneMnO2/CNT/Gr catalyst, electrocatalytic oxidationp-Methoxybenzaldehyde82.73% selectivity rsc.org

Regioselective Synthesis of Isomeric Chloromethoxybenzaldehydes

The synthesis of specific isomers of chloromethoxybenzaldehyde, such as this compound, requires precise control over the introduction of functional groups onto the benzene ring. This control, known as regioselectivity, is crucial for avoiding the formation of unwanted isomers and ensuring a high yield of the desired product. The primary precursor for this compound is typically 4-chloroanisole (B146269). The directing effects of the methoxy (B1213986) (-OCH₃) and chloro (-Cl) substituents on the aromatic ring govern the position of the incoming formyl group (-CHO) during electrophilic aromatic substitution.

Several formylation methods are employed to achieve this transformation with high regioselectivity:

Vilsmeier-Haack Reaction: This is a classic and reliable method for formylating electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com The Vilsmeier reagent, a chloroiminium ion, is the active electrophile. wikipedia.orgmychemblog.com When reacted with 4-chloroanisole, the electron-rich nature of the ring facilitates the electrophilic attack, primarily at the C2 position, to yield this compound after aqueous workup. wikipedia.org

Ortho-Formylation of Phenols: Another strategy involves the direct formylation of substituted phenols. A notable method uses paraformaldehyde in the presence of magnesium dichloride and triethylamine. mdma.chorgsyn.org This approach provides exclusive ortho-formylation and is effective for phenols with electron-releasing groups like methoxy groups. mdma.chorgsyn.org For instance, the formylation of 4-chlorophenol (B41353) followed by methylation could be an alternative route, though direct formylation of 4-chloroanisole is more common.

Modern Catalytic Methods: Recent advancements have introduced milder and more versatile formylation techniques. One such method involves a nickel/photoredox-catalyzed C-H functionalization. osti.gov This approach uses 1,3-dioxolane (B20135) as a formyl source and proceeds under mild conditions, tolerating a wide range of functional groups. osti.govwiley.com Studies have shown that electron-rich aryl chlorides like 4-chloroanisole can be successfully formylated using this method, offering a valuable alternative to classical approaches. osti.gov

The regioselectivity of these reactions is paramount. For example, in the nitration of 4-chloroanisole, the major product is 4-chloro-2-nitroanisole, further demonstrating the strong directing effect of the methoxy group to the ortho position. core.ac.uk

Table 1: Comparison of Regioselective Synthesis Methods for Chloromethoxybenzaldehydes

Method Starting Material Reagents Key Features Typical Product from 4-Chloroanisole
Vilsmeier-Haack 4-Chloroanisole DMF, POCl₃ Well-established, good for electron-rich arenes. wikipedia.org This compound
Duff Reaction 4-Chloro-2-methoxyphenol Hexamethylenetetramine, acid Formylation of activated phenols. 5-Chloro-3-methoxy-2-hydroxybenzaldehyde
Reimer-Tiemann 4-Chloro-3-methoxyphenol Chloroform, NaOH ortho-Formylation of phenols, often gives mixtures. Mixture of isomers
Mg-Chelate Method 4-Methoxyphenol Paraformaldehyde, MgCl₂, Et₃N High ortho-selectivity for phenols. mdma.chorgsyn.org 2-Hydroxy-5-methoxybenzaldehyde (B1199172)
Ni/Photoredox Catalysis 4-Chloroanisole 1,3-dioxolane, Ni/Ir catalyst Mild conditions, broad scope. osti.gov This compound

Industrial Production Methodologies and Scaling Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves optimizing the chosen synthetic route for large-scale manufacturing. The primary goal is to ensure a safe, cost-effective, and efficient process with high yield and purity.

Process Optimization and Scale-Up: Industrial production methods often mirror the successful laboratory syntheses, such as the Vilsmeier-Haack reaction, but are adapted for large-scale equipment and safety protocols. smolecule.com Key considerations include:

Reagent Selection: The cost and handling of reagents are critical. While phosphorus oxychloride is effective, its reactivity requires careful management on a large scale.

Reaction Conditions: Temperature control is crucial. Exothermic reactions must be managed with appropriate cooling systems to prevent runaway reactions and the formation of by-products.

Solvent Use and Recovery: The choice of solvent impacts reaction efficiency, product isolation, and waste disposal costs. Industrial processes aim to minimize solvent use or employ solvent recovery and recycling systems.

Workup and Purification: Isolating the final product from the reaction mixture must be efficient. Techniques like distillation, crystallization, and extraction are optimized for large volumes. For instance, processes for related compounds like 2,5-dimethoxybenzaldehyde (B135726) involve careful precipitation and filtration steps to obtain high-purity crystals. google.comscribd.com

Advanced Manufacturing Technologies: To enhance safety, efficiency, and consistency, modern chemical manufacturing is increasingly adopting advanced technologies.

Continuous Flow Reactors: For highly reactive or exothermic processes like the Vilsmeier-Haack reaction, continuous flow reactors or microchannel reactors offer significant advantages over traditional batch reactors. smolecule.com These systems allow for precise control over reaction parameters, improved heat transfer, and enhanced safety by minimizing the volume of hazardous material at any given time. google.com This technology is being applied to the synthesis of related chlorinated aromatic compounds, indicating its suitability for this compound production. google.comgoogle.com

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction using techniques like spectroscopy can ensure the process remains within the desired parameters, leading to higher consistency and yield.

Table 2: Scaling Considerations for this compound Production

Consideration Laboratory Scale Industrial Scale
Reaction Vessel Glass flask (batch) Large stainless steel reactor (batch) or Continuous flow reactor
Heat Management Heating mantle, oil bath Jacketed reactors with heating/cooling fluids, heat exchangers
Reagent Addition Manual (e.g., dropping funnel) Automated dosing pumps for controlled addition
Process Control Manual monitoring (TLC, GC) Automated process control systems with real-time analytics (PAT)
Safety Fume hood, personal protective equipment Engineered safety systems, containment, emergency protocols
Throughput Grams to kilograms Kilograms to tons
Economic Focus Proof of concept, yield Cost per kilogram, process efficiency, cycle time

Chemical Reactivity, Reaction Pathways, and Mechanistic Investigations of 2 Chloro 5 Methoxybenzaldehyde

Aldehyde Group Reactivity Studies

The aldehyde functional group is a key center of reactivity in 2-chloro-5-methoxybenzaldehyde, readily participating in a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. evitachem.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. evitachem.com For instance, in condensation reactions with amines, this nucleophilic addition is the initial step toward the formation of imines or Schiff bases, which are valuable intermediates in organic synthesis. evitachem.com The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzene (B151609) ring can modulate the reactivity of the aldehyde group in these additions.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid. smolecule.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com The choice of reagent and reaction conditions can be critical to achieving high yields and avoiding unwanted side reactions. For example, sodium hypochlorite (B82951) (household bleach) has been used as a cost-effective and environmentally friendly oxidizing agent for converting various aryl aldehydes to carboxylic acids. researchgate.net The reaction mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, which then eliminates to form the carboxylic acid.

Table 1: Oxidation of Substituted Aldehydes

Aldehyde Substrate Oxidizing Agent Product Reference
This compound Potassium Permanganate (KMnO4) 2-Chloro-5-methoxybenzoic acid smolecule.com
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde Potassium Permanganate (KMnO4) 4-(Allyloxy)-2-chloro-5-ethoxybenzoic acid
2-Chloro-3-hydroxy-4-methoxybenzaldehyde Not Specified 2-Chloro-3-hydroxy-4-methoxybenzoic acid
Various aryl aldehydes Sodium Hypochlorite (NaClO) Corresponding carboxylic acids researchgate.net

Reduction Mechanisms to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (2-chloro-5-methoxyphenyl)methanol. uoanbar.edu.iq Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The mechanism of reduction with complex metal hydrides like NaBH4 involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with a protic solvent provides the final alcohol product. The choice between NaBH4 and the more reactive LiAlH4 often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 2: Reduction of Substituted Aldehydes

Aldehyde Substrate Reducing Agent Product Reference
This compound Sodium Borohydride (NaBH4) (2-Chloro-5-methoxyphenyl)methanol
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde Sodium Borohydride (NaBH4) (4-(Allyloxy)-2-chloro-5-ethoxyphenyl)methanol
2-Chloro-3-hydroxy-4-methoxybenzaldehyde Not Specified (2-Chloro-3-hydroxy-4-methoxyphenyl)methanol
Benzaldehyde (B42025) [Zn(BH4)2(2-Mepy)] Benzyl alcohol orientjchem.org

Cannizzaro Reaction Mechanisms (Disproportionation of Aldehydes)

Aldehydes that lack an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. uoanbar.edu.iqwikipedia.org In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, effecting the reduction. wikipedia.org The products, after an acid-base workup, are 2-chloro-5-methoxybenzyl alcohol and 2-chloro-5-methoxybenzoic acid. rsc.org While a classic example of this reaction produces a 50:50 mixture of the alcohol and carboxylic acid, variations like the crossed Cannizzaro reaction, using a sacrificial aldehyde like formaldehyde, can improve the yield of the desired alcohol. srmist.edu.in

Halogen and Methoxy (B1213986) Group Transformations

Nucleophilic Aromatic Substitution of the Chloro Moiety

The chlorine atom on the benzene ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing aldehyde group, particularly at the ortho position to the chlorine, facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. fishersci.fi Common nucleophiles used in these reactions include amines and thiols. The reaction typically requires a base and may be carried out at elevated temperatures. fishersci.fi The mechanism generally proceeds via an addition-elimination pathway. bau.edu.lb

Table 3: Nucleophilic Aromatic Substitution Reactions

Substrate Nucleophile Product Reference
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde Amines, Thiols Substituted derivatives
5-Chloro-3-fluoro-2-methoxybenzaldehyde Various nucleophiles Substituted derivatives
1-Chloro-2-(trifluoromethyl)-4-nitrobenzene derivatives Hydrazine, Sodium Hydroxide Substituted derivatives bau.edu.lb

Influence of Substituents on Ring Reactivity (e.g., Electrophilic Substitution)

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is dictated by the interplay of the electronic effects of the chloro and methoxy substituents. The methoxy group (-OCH₃) is an activating group, donating electron density to the ring through resonance, while the chloro group (-Cl) is a deactivating group, withdrawing electron density via induction.

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. savemyexams.com Conversely, the chloro group is a weak deactivating group and also an ortho, para director. minia.edu.eg In this compound, the positions ortho to the strongly activating methoxy group are C4 and C6. The position para to the methoxy group is already substituted with the chloro group. The positions ortho to the chloro group are C1 (substituted with the aldehyde) and C3. The position para to the chloro group is C6.

Condensation Reactions and Derivatization Strategies

The aldehyde functional group of this compound is a key site for a variety of condensation reactions, enabling the synthesis of a diverse range of derivatives. These reactions are fundamental in building more complex molecular architectures.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine group (-C=N-). These reactions are a cornerstone of coordination chemistry and have been extensively studied. ekb.eg

The synthesis of Schiff bases from this compound typically involves refluxing the aldehyde with a suitable primary amine in an alcoholic solvent. researchgate.net The resulting Schiff base ligands can be characterized by various spectroscopic techniques. For instance, in the ¹H NMR spectrum, the formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-). rsc.org In the ¹³C NMR spectrum, a signal corresponding to the imine carbon is also observed. rsc.org Infrared (IR) spectroscopy is another powerful tool, where the C=N stretching vibration appears in the region of 1603–1629 cm⁻¹, providing clear evidence of Schiff base formation. rsc.orgmdpi.com X-ray crystallography has been employed to definitively determine the molecular geometry of these compounds in the solid state. researchgate.net

Table 1: Spectroscopic Data for a Representative Schiff Base Derived from this compound

Spectroscopic Technique Key Observation Reference
¹H NMR Signal for azomethine proton (-CH=N-) rsc.org
¹³C NMR Signal for imine carbon (-C=N-) rsc.org
IR Spectroscopy C=N stretching vibration at 1603–1629 cm⁻¹ rsc.orgmdpi.com

The formation of an imine from an aldehyde and an amine is a reversible reaction that proceeds through a carbinolamine intermediate. The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, facilitating the elimination of water to form the imine. The rate of the reaction is dependent on the pH of the medium. At very low pH, the amine is protonated and becomes non-nucleophilic, slowing the reaction. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. Thus, the reaction rate is maximal at a mildly acidic pH.

Schiff bases derived from this compound are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. ekb.eg The imine nitrogen and often another donor atom from the amine precursor (such as a phenolic oxygen) can chelate to a metal center, forming bi- or polydentate ligands.

These ligands have been used to synthesize a range of metal complexes with different geometries, including square planar and octahedral. researchgate.netindexcopernicus.com The electronic and steric properties of the Schiff base ligand, which are influenced by the chloro and methoxy substituents, can be fine-tuned to modulate the properties of the resulting metal complexes. For example, the coordination of the ligand to a metal ion is often evidenced by a shift in the C=N stretching frequency in the IR spectrum. mdpi.com These complexes have been investigated for various applications, including their potential as catalysts and their biological activities. samipubco.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated ketone. This compound can react with acetophenones in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, to yield chalcones. ijarsct.co.innih.gov

This reaction proceeds via an aldol (B89426) condensation mechanism. escholarship.org The base removes a proton from the α-carbon of the acetophenone (B1666503) to generate an enolate ion. The enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone (B49325). escholarship.org The reaction is often carried out in an alcoholic solvent at room temperature or with gentle heating. derpharmachemica.comarabjchem.org The synthesized chalcones can be purified by recrystallization. arabjchem.org

Table 2: Examples of Chalcones Synthesized from this compound

Acetophenone Reactant Product Chalcone Reference
Halohydroxysubstituted acetophenones New chalcones (3a-g) researchgate.net
1-(2′,4′-Difluorobiphenyl-4-yl)ethanone Chalcone derivatives 50a–d nih.gov

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. mychemblog.com this compound readily participates in this reaction with compounds containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). google.com

The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.com The base facilitates the formation of a carbanion from the active methylene compound, which then attacks the aldehyde. The resulting intermediate undergoes elimination of water to yield a new carbon-carbon double bond. mychemblog.com These reactions are valuable for synthesizing a variety of functionalized alkenes. For instance, the reaction of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with malononitrile has been shown to produce 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile. wikipedia.org The Knoevenagel condensation can be promoted by various catalytic systems, including Lewis acids, ionic liquids, and even green solvents like water, often providing high yields under mild conditions. researchgate.netijcps.org The products of these reactions serve as important intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. mychemblog.com

Table 3: Compound Names Mentioned in the Article

Compound Name
2-Amino-5-bromopyridine
2-Amino-5-methylpyridine
2-Bromobenzaldehyde
This compound
2-hydroxy-5-methoxybenzaldehyde
2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile
2-methoxy-4-nitrobenzaldehyde
2-methoxy-6-nitrobenzaldehyde
2-nitrobenzaldehyde
4-methoxy-2-nitrobenzaldehyde
4-nitrobenzaldehyde
Anisole (B1667542)
Ethyl cyanoacetate
Malononitrile
Piperidine
Sodium hydroxide
Potassium hydroxide
Kinetic and Thermodynamic Aspects of Imine Formation

Cyclization Reactions Utilizing the Benzaldehyde Moiety

The benzaldehyde functional group in this compound is a versatile handle for constructing a variety of heterocyclic systems through intramolecular and intermolecular cyclization reactions. The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, initiating cascades that result in the formation of new rings. The electronic properties of the chloro and methoxy substituents on the aromatic ring influence the reactivity of the aldehyde and the subsequent cyclization steps.

One significant application is in the synthesis of fused heterocyclic compounds like quinazolines. In these reactions, the aldehyde condenses with a bifunctional reagent containing amino groups, leading to the formation of a heterocyclic ring. For instance, the reaction of a substituted benzaldehyde with a 2-aminobenzothiazole (B30445) and a cyclic ketone in a one-pot, three-component synthesis can yield complex annulated benzothiazoloquinazolines. nih.gov The general mechanism involves the initial formation of an imine, followed by an intramolecular cyclization and subsequent aromatization to yield the stable heterocyclic core. nih.govopenmedicinalchemistryjournal.com

Another important cyclization pathway is the Pictet-Spengler reaction, which is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. numberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde, such as this compound, typically under acidic conditions. nrochemistry.com The key steps are the formation of an iminium ion from the amine and aldehyde, followed by an intramolecular electrophilic attack of the iminium carbon on the electron-rich aromatic ring, leading to a 6-endo-trig cyclization. nrochemistry.com The development of catalytic, enantioselective versions of the Pictet-Spengler reaction has further expanded its utility in synthesizing chiral alkaloids and pharmacologically active compounds. jh.edunsf.gov

Furthermore, the benzaldehyde moiety can participate in cascade reactions to form complex polycyclic structures. Research has shown that derivatives of substituted benzaldehydes can undergo cyclization with amino acid derivatives. For example, o-(2-acyl-1-ethynyl)benzaldehydes react with N-acylglycines in a cascade process involving the formation of an oxazolone (B7731731) intermediate, which then reacts with the aldehyde to construct indenopyranone systems. acs.org This process involves the sequential formation of multiple carbon-carbon and carbon-oxygen bonds in a single operation. acs.org

The table below summarizes representative cyclization reactions involving substituted benzaldehydes, illustrating the potential pathways for this compound.

Reaction TypeReactantsKey ConditionsProduct Class
Quinazoline Synthesis Aromatic Aldehyde, 2-Aminobenzothiazole, α-TetraloneTriethylamine, Ethanol, RefluxBenzothiazolo[2,3-b]quinazolines
Pictet-Spengler Reaction β-Arylethylamine, AldehydeProtic or Lewis AcidTetrahydroisoquinolines / Tetrahydro-β-carbolines
Chromene Synthesis 2-Hydroxybenzaldehyde derivative, Malononitrile derivativePiperidine2-Iminochromenes
Indenopyranone Synthesis o-(2-acyl-1-ethynyl)benzaldehyde, N-acylglycineAcetic Anhydride, HeatIndeno[2,1-c]pyran-3-ones

Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product that incorporates structural features from each starting material. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules for drug discovery and material science. nih.govnih.gov this compound, with its reactive aldehyde group, serves as a valuable component in various MCRs.

A prominent example is the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). sigmaaldrich.com This reaction, typically acid-catalyzed, produces dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of biological activities. sigmaaldrich.comorientjchem.org The electronic nature of the substituents on the aromatic aldehyde significantly influences the reaction's efficiency. Aldehydes bearing electron-withdrawing groups, such as the chloro group in this compound, can impact the rate of the initial condensation step with urea and the subsequent reaction cascade. orientjchem.org While sometimes requiring harsher conditions, their participation allows for the synthesis of specifically functionalized DHPMs. orientjchem.org The development of solvent-free and novel catalytic systems continues to enhance the scope and greenness of the Biginelli reaction. orientjchem.orgbeilstein-journals.org

Another powerful MCR is the Ugi four-component reaction (U-4CR) . This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides in a single step. organic-chemistry.org The Ugi reaction is renowned for its exceptional ability to generate molecular diversity, as a vast number of products can be synthesized by simply varying the four starting components. thieme-connect.de this compound can serve as the aldehyde component, leading to peptidomimetic structures containing the 2-chloro-5-methoxyphenyl moiety. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid in a concerted or stepwise manner to yield the final product. organic-chemistry.org Subsequent intramolecular reactions of the Ugi product can lead to further complexity, such as the formation of diketopiperazines. mdpi.comresearchgate.net

Beyond these well-known MCRs, this compound can be employed in other multi-reactant syntheses. For example, one-pot procedures for creating fused heterocyclic systems, such as 4H-pyrans or multisubstituted pyridines, often utilize a range of aromatic aldehydes. conicet.gov.ar These reactions typically involve the condensation of the aldehyde with active methylene compounds and other nucleophiles, often facilitated by a catalyst. conicet.gov.ar

The table below details key multicomponent reactions where this compound can be a crucial building block.

Reaction NameNumber of ComponentsReactant TypesProduct Scaffold
Biginelli Reaction ThreeAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone / Dihydropyrimidinethione
Ugi Reaction FourAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Hantzsch Pyridine Synthesis (variant) Three/FourAldehyde, β-Ketoester (2 equiv.), Ammonia sourceDihydropyridine
4H-Pyran Synthesis ThreeAldehyde, Malononitrile, β-Dicarbonyl CompoundSubstituted 4H-Pyran

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-Chloro-5-methoxybenzaldehyde. One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to provide unambiguous assignments.

The ¹H NMR spectrum provides information on the chemical environment of the protons. The aromatic region is expected to show three distinct signals corresponding to H-3, H-4, and H-6. The aldehyde proton (CHO) typically appears significantly downfield, while the methoxy (B1213986) protons (OCH₃) resonate upfield as a sharp singlet.

The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The chlorine at C-2 and the aldehyde group are electron-withdrawing, deshielding nearby protons, while the methoxy group at C-5 is electron-donating via resonance, causing a shielding effect. modgraph.co.uk The spin-spin coupling between adjacent protons provides connectivity information, with typical coupling constants (J) for ortho-coupling in benzene (B151609) rings being in the range of 7-9 Hz and meta-coupling being 2-3 Hz.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.55dJ(H3-H4) ≈ 8.5
H-4~7.10ddJ(H4-H3) ≈ 8.5, J(H4-H6) ≈ 3.0
H-6~7.35dJ(H6-H4) ≈ 3.0
CHO~10.40s-
OCH₃~3.85s-

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, eight distinct signals are expected: six for the aromatic ring, one for the aldehyde carbonyl carbon, and one for the methoxy carbon. The chemical shifts are predicted based on additivity rules and known substituent effects for substituted benzenes. researchgate.net The carbonyl carbon is the most deshielded, appearing far downfield. Carbons directly attached to electronegative atoms (chlorine and oxygen) also show characteristic downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-CHO)~130
C-2 (C-Cl)~135
C-3~133
C-4~115
C-5 (C-OCH₃)~159
C-6~125
CHO~189
OCH₃~56

Note: These are predicted values based on established substituent chemical shift increments. researchgate.net Experimental values can differ.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure. libretexts.orge-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. modgraph.co.uk For this compound, the key expected correlations would be between the aromatic protons: a cross-peak would appear between H-3 and H-4, and a weaker one between H-4 and H-6, confirming their relative positions. The aldehyde and methoxy protons, being singlets, would not show any COSY cross-peaks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This technique correlates protons with the carbons to which they are directly attached (¹J-coupling). libretexts.org It allows for the unambiguous assignment of protonated carbons. Expected correlations are: H-3 with C-3, H-4 with C-4, H-6 with C-6, the aldehyde proton with the CHO carbon, and the methoxy protons with the OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two to three bonds (²J and ³J), which is critical for piecing together the molecular skeleton and placing substituents. libretexts.org Key HMBC correlations for confirming the structure include:

The aldehyde proton (CHO) showing correlations to C-1 and C-2/C-6.

The methoxy protons (OCH₃) showing a strong correlation to C-5.

Proton H-6 showing correlations to C-1, C-2, and C-4.

Proton H-4 showing correlations to C-2, C-5, and C-6.

Proton H-3 showing correlations to C-1, C-2, and C-5.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

FT-IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group of the aldehyde.

Interactive Data Table: Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2850, ~2750MediumC-H Stretch (Fermi resonance doublet)Aldehyde (CHO)
~1700StrongC=O StretchAldehyde (CHO)
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O-C Asymmetric StretchAryl-alkyl ether (OCH₃)
~1030MediumC-O-C Symmetric StretchAryl-alkyl ether (OCH₃)
~800-850StrongC-H Out-of-plane BendingSubstituted Benzene
~700-750MediumC-Cl StretchChloroalkane

Note: Frequencies are approximate and based on data from analogous substituted benzaldehydes. core.ac.uk

FT-Raman spectroscopy is complementary to FT-IR, often providing stronger signals for non-polar functional groups and symmetric vibrations. americanpharmaceuticalreview.com The aromatic ring vibrations are typically prominent in the Raman spectrum.

Interactive Data Table: Characteristic FT-Raman Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3080MediumC-H StretchAromatic Ring
~1700Medium-WeakC=O StretchAldehyde (CHO)
~1600StrongC=C Stretch (Ring Breathing)Aromatic Ring
~1250MediumC-O-C Asymmetric StretchAryl-alkyl ether (OCH₃)
~820StrongRing Breathing ModeSubstituted Benzene
~700MediumC-Cl StretchChloroalkane

Note: Frequencies and intensities are approximate and based on typical values for substituted aromatic compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring within the benzaldehyde (B42025) chromophore, which is influenced by the chloro and methoxy substituents. The UV-Vis spectrum of aromatic aldehydes typically displays distinct absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com

The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding (π) orbitals. For substituted benzaldehydes, these are often observed in the 200-300 nm region. The n→π transition involves the promotion of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. mdpi.com This transition is characteristically of lower intensity and appears at a longer wavelength, typically above 300 nm for simple carbonyl compounds.

In this compound, the presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet lone-pair-containing, chloro group (-Cl) on the benzene ring modifies the energy levels of the molecular orbitals. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted benzaldehyde. For instance, studies on structurally similar compounds, such as chalcones derived from 2-methoxybenzaldehyde, show strong π-π* transitions around 297 nm and n-π* transitions near 362 nm. researchgate.net Theoretical studies on related compounds like 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192) also involve the analysis of electronic properties and transitions using time-dependent density functional theory (TD-DFT). researchgate.net

Table 1: Expected UV-Vis Absorption Bands for this compound

Electronic Transition Expected Wavelength Range (nm) Associated Chromophore
π→π* 250 - 300 Aromatic Ring, Carbonyl C=O

Steady-State Fluorescence Emission Studies

Steady-state fluorescence spectroscopy provides insights into the excited state properties of a molecule. While many aromatic aldehydes exhibit weak fluorescence, their derivatives, such as Schiff bases, often display significant emissive properties. beilstein-journals.org Studies on complex molecules incorporating substituted benzaldehyde moieties have demonstrated fluorescence, which can be sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.com

For this compound itself, detailed fluorescence studies are not extensively documented in publicly available literature. However, a typical investigation would involve measuring the excitation and emission spectra to determine the respective wavelength maxima (λex and λem). The fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process, would also be a key parameter to determine. For related Schiff base derivatives, fluorescence emission has been observed at various wavelengths, often dependent on the specific structural modifications made to the aldehyde. beilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₈H₇ClO₂, corresponding to a molecular weight of approximately 170.59 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 170. A characteristic feature for a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak at m/z 172. researchgate.net Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1), the relative intensity of the M⁺˙ peak at m/z 170 to the M+2 peak at m/z 172 would be in a 3:1 ratio. researchgate.net

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would include:

Loss of a Chlorine Atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 135 (M-35).

Loss of a Formyl Radical: Alpha-cleavage next to the benzene ring can lead to the loss of the -CHO group, producing a fragment at m/z 141 (M-29).

Loss of a Methoxy Radical: Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃), giving a fragment at m/z 139 (M-31).

Loss of a Methyl Radical: Fragmentation can also occur via the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 155 (M-15).

Analysis of related compounds, such as 2-formyl-5-methoxybenzoic acid, shows analogous fragmentation patterns, including the loss of methoxy and formyl groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment Type of Cleavage
172 [C₈H₇³⁷ClO₂]⁺˙ Isotopic Molecular Ion (M+2)
170 [C₈H₇³⁵ClO₂]⁺˙ Molecular Ion (M⁺˙)
155 [M - CH₃]⁺ Loss of methyl radical
141 [M - CHO]⁺ Loss of formyl radical
139 [M - OCH₃]⁺ Loss of methoxy radical

X-ray Crystallography for Solid-State Molecular Geometry Determination

Studies on substituted methoxybenzaldehyde derivatives, such as 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, often reveal a monoclinic crystal system. It is anticipated that this compound would also crystallize in a common system like monoclinic or orthorhombic. The molecule is expected to be nearly planar, with a small dihedral angle between the plane of the benzene ring and the substituents. For example, in a related compound, the dihedral angle between the benzene ring and the methoxy group was found to be approximately 5.34°.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogues)

Parameter Predicted Value/System Source of Analogy
Crystal System Monoclinic or Orthorhombic researchgate.net
Space Group e.g., P2₁ or P2₁cn researchgate.net
Molecular Conformation Near-planar

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure of molecules, providing insights into a wide range of properties. For 2-Chloro-5-methoxybenzaldehyde, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to predict its geometry, electronic landscape, and vibrational modes. Such studies are foundational for understanding its behavior in chemical reactions.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically geometry optimization, which seeks to find the lowest energy arrangement of its atoms. For substituted benzaldehydes, this also involves conformational analysis, particularly concerning the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring.

Theoretical calculations for similar molecules, such as derivatives of 2-hydroxy-5-methoxybenzaldehyde (B1199172), have shown that the planarity of the molecule is a key feature, with the relative orientation of the substituents being crucial for determining the most stable conformer. For this compound, computational studies would identify the most stable conformer by systematically rotating the C-O bond of the methoxy group and the C-C bond of the aldehyde group and calculating the energy of each resulting structure. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Benzaldehydes (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific experimental or theoretical data for this compound is not available in the cited literature.)

Parameter Typical Calculated Value (B3LYP)
C=O Bond Length ~1.22 Å
C-Cl Bond Length ~1.75 Å
C-O (methoxy) Bond Length ~1.36 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C-C-O (aldehyde) Angle ~124°
C-C-Cl Angle ~119°

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, implying higher reactivity. In substituted benzaldehydes, the HOMO is typically localized over the electron-rich aromatic ring and the methoxy group, while the LUMO is often centered on the electron-withdrawing aldehyde group and the π-system of the ring. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and prediction of the molecule's electronic behavior.

Table 2: Representative Frontier Orbital Energies for Substituted Benzaldehydes (Note: This table illustrates typical data obtained from DFT/B3LYP calculations for similar molecules, as specific values for this compound are not available in the cited literature.)

Parameter Typical Calculated Value (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -2.0 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. They are invaluable for identifying the electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carbonyl and methoxy groups. Conversely, regions of positive potential (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. These positive regions are typically found around the hydrogen atoms and the carbonyl carbon. The MEP surface thus provides a clear, visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the chemist's intuitive concepts of bonds, lone pairs, and core orbitals.

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational analysis through DFT calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes.

Comparing the calculated spectrum with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound. The calculations allow for the unambiguous assignment of specific vibrational modes, such as the characteristic C=O stretch of the aldehyde, the C-Cl stretch, the C-O stretches of the methoxy group, and the various C-H and C-C vibrations of the aromatic ring.

Table 3: Representative Calculated Vibrational Frequencies for Substituted Benzaldehydes (Note: This table illustrates typical data from DFT calculations for similar molecules. Calculated frequencies are often scaled to better match experimental values. Specific data for this compound is not available in the cited literature.)

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
C-H (aldehyde) Stretch ~2850 cm⁻¹
C=O (aldehyde) Stretch ~1700 cm⁻¹
C=C (aromatic) Stretch ~1600 cm⁻¹
C-O (methoxy) Stretch ~1250 cm⁻¹

Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, for example, are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

By condensing these values onto individual atomic sites, one can rank the atoms by their reactivity. The site with the highest value for f+ is the most likely to undergo nucleophilic attack, while the site with the highest f- value is the most susceptible to electrophilic attack. Related descriptors like local softness (the product of the condensed Fukui function and the global softness) also provide detailed insight into the local reactivity and selectivity of the molecule, guiding the prediction of its chemical behavior in reactions.

Quantum Chemical Methods

Quantum chemical methods are employed to calculate the electronic structure and energy of molecules. These calculations can predict molecular geometries, reaction energies, and various spectroscopic properties, providing a fundamental understanding of a molecule's behavior.

Ab initio (from first principles) quantum calculations are used to study reaction pathways without reliance on empirical parameters. For molecules like this compound, these methods are instrumental in mapping out the energetic landscape of chemical transformations. A common application is the study of acetalization reactions, where the benzaldehyde (B42025) reacts with an alcohol in the presence of an acid catalyst. scispace.comeudl.eu

The process involves several key computational steps:

Geometry Optimization : The three-dimensional structures of the reactant (this compound), catalyst, intermediates, transition states, and final products are optimized to find the lowest energy conformation for each. scispace.com Methods like the Hartree-Fock (HF) or Density Functional Theory (DFT) with basis sets such as 6-31G* are commonly used for this purpose. scispace.comasianpubs.orgacs.org

Energy Calculation : Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities. asianpubs.org This helps in identifying the most plausible reaction mechanism by comparing the energy barriers of different potential pathways.

Intermediate Characterization : The calculations can characterize transient species, such as protonated intermediates and hemiacetals, which may be too unstable to isolate and study experimentally. scispace.comeudl.eu For instance, in an acid-catalyzed reaction, the initial step is the protonation of the carbonyl oxygen, leading to a resonance-stabilized carbocation intermediate. scispace.com The subsequent nucleophilic attack by an alcohol molecule forms a labile hemiacetal.

A hypothetical reaction pathway for the acid-catalyzed acetalization of this compound could be analyzed as follows:

Reaction StageDescriptionRelative Energy (kJ/mol) (Hypothetical)
Reactants This compound + Methanol0
Intermediate 1 Protonated benzaldehyde+25
Intermediate 2 Hemiacetal intermediate+450
Intermediate 3 Protonated hemiacetal followed by water loss+510
Product Acetal product-15

This table is interactive. Click on the headers to sort the data. The energy values illustrate that intermediates like the hemiacetal are significantly less stable (higher energy) than both the reactants and the final product, which is consistent with computational studies on similar aldehydes. eudl.euasianpubs.org

Semi-empirical methods offer a computationally less intensive alternative to ab initio calculations by incorporating some experimentally derived parameters into the calculations. redalyc.orgcore.ac.uk These methods, such as AM1 (Austin Model 1), PM3 (Parameterized Model 3), and the more recent RM1 (Recife Model 1), are well-suited for larger molecules and for screening studies. redalyc.orgscielo.br They are particularly useful for calculating bulk properties like electronic characteristics and enthalpies of reaction.

Key applications for this compound include:

Electronic Properties : Semi-empirical calculations can efficiently determine important electronic descriptors. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. redalyc.org Other properties like dipole moments can also be calculated. scielo.br

The accuracy of these methods can be compared:

PropertyMethodHypothetical Value for this compoundAverage Unsigned Error (General)
Enthalpy of Formation AM1-160.5 kJ/mol11.15 kcal/mol scielo.br
Enthalpy of Formation PM3-175.2 kJ/mol7.98 kcal/mol scielo.br
Enthalpy of Formation RM1-171.8 kJ/mol5.77 kcal/mol scielo.br
Dipole Moment RM13.8 D0.34 D scielo.br
HOMO Energy PM3-9.5 eVN/A
LUMO Energy PM3-1.2 eVN/A

This table is interactive. Users can sort the columns to compare methods. The data shows that newer methods like RM1 generally offer improved accuracy for properties like enthalpy of formation compared to older methods like AM1 and PM3. scielo.br

Ab Initio Calculations for Reaction Mechanisms and Intermediate Characterization

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for studying its interactions with biological macromolecules, such as enzymes or receptors. rsc.orgajchem-a.com

After an initial binding pose is predicted by molecular docking, MD simulations can be run to validate the stability of the ligand-target complex. rsc.org A typical simulation runs for a duration of 30 to 100 nanoseconds or more, using software packages like GROMACS or Desmond. rsc.orgajchem-a.com The simulation tracks the trajectory of all atoms in the system, providing insights into the dynamic behavior of the complex.

Key analyses from MD simulations include:

Analysis ParameterPurposeTypical Finding
Root Mean Square Deviation (RMSD) Measures the average change in displacement of a selection of atoms over time, indicating the structural stability of the protein-ligand complex.A stable RMSD trajectory that reaches a plateau suggests the complex is in an equilibrium state. rsc.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding.High RMSF values may indicate flexible loops, while low values correspond to stable secondary structures like alpha-helices or beta-sheets.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to a solvent, providing insights into conformational changes and ligand burial within the binding site.A decrease in SASA for the ligand can confirm it remains buried and stably bound within the protein's active site.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time.The persistence of key hydrogen bonds throughout the simulation confirms their importance in stabilizing the interaction. rsc.org

This interactive table summarizes the key outputs of MD simulations. These analyses provide a dynamic picture of the ligand-receptor interaction, complementing the static view offered by molecular docking. nih.gov

Structure-Mechanism Relationship Studies

These studies aim to connect the chemical structure of a molecule to its mechanism of action, often in a biological context. By systematically modifying the structure of this compound and evaluating the effects, researchers can infer which molecular features are critical for its activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates the biological activity of a series of compounds with their physicochemical properties or "descriptors". nih.gov To build a QSAR model for derivatives of this compound, one would:

Synthesize a library of analogues with variations at different positions.

Measure a specific biological activity (e.g., enzyme inhibition, cytotoxicity) for all compounds. nih.gov

Calculate a range of molecular descriptors for each analogue.

Use statistical methods, like stepwise regression, to build a mathematical equation linking the descriptors to the activity. nih.gov

The resulting QSAR model provides mechanistic insights by highlighting the descriptors that have the most significant impact on activity. mdpi.com For example, a model might reveal that activity is positively correlated with the electron-withdrawing capacity of a substituent or negatively correlated with its steric bulk. nih.govmdpi.com

Descriptor TypeSpecific DescriptorsPotential Mechanistic Insight
Electronic HOMO/LUMO energies, Mulliken charges, Dipole momentGoverns electrostatic or orbital-controlled interactions with a target. nih.gov
Steric Molecular Volume, Surface Area, Molar RefractivityDefines the size and shape requirements for fitting into a binding pocket. mdpi.com
Hydrophobic LogP (octanol-water partition coefficient)Indicates the importance of hydrophobic interactions for binding or membrane permeation. mdpi.com
Topological Connectivity indicesRelates molecular branching and structure to activity.

This interactive table lists common descriptors used in QSAR studies. Such models can guide the design of more potent compounds by predicting the activity of new, unsynthesized derivatives. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein or enzyme). ajchem-a.comundikma.ac.id Using software like AutoDock Vina, researchers can place the ligand into the active site of a target protein whose 3D structure is known (e.g., from the Protein Data Bank). ajchem-a.com

The primary outputs of a docking simulation are:

Binding Energy/Docking Score : A value, typically in kcal/mol, that estimates the binding affinity. A more negative value suggests a stronger, more favorable interaction. undikma.ac.id

Binding Pose : The predicted 3D orientation of the ligand within the binding site.

Intermolecular Interactions : Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and the amino acid residues of the receptor. ajchem-a.com

For example, docking this compound into a hypothetical enzyme active site might yield the following results:

Target Protein (Hypothetical PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Histone Deacetylase 2 (4LXZ)-6.8HIS 145, TYR 308Hydrogen Bond with aldehyde oxygen
Histone Deacetylase 2 (4LXZ)-6.8PHE 155, PHE 210Hydrophobic interaction with chlorophenyl ring
Estrogen Receptor α (3ERT)-7.1ARG 394, GLU 353Hydrogen Bond with methoxy group
Estrogen Receptor α (3ERT)-7.1LEU 387, LEU 391Hydrophobic interaction with chlorophenyl ring

This interactive table presents hypothetical docking results. This information is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design, where the ligand's structure can be modified to improve its interactions with the target. nih.govundikma.ac.id

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights

Theoretical Evaluation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and confirming the spectroscopic properties of complex organic molecules. For benzaldehyde derivatives, these computational approaches provide valuable insights into their structural and electronic characteristics.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the ¹H and ¹³C NMR spectra. Studies on related compounds, such as 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192), have demonstrated that chemical shifts computed using the GIAO method show strong agreement with experimental findings. researchgate.net This correlation validates the optimized molecular geometry and provides a deeper understanding of the electronic environment of the nuclei. For instance, in a study on a curcumin (B1669340) analog containing methoxy and chloro substituents, theoretical DFT spectra for ¹H and ¹³C-NMR were found to be in excellent agreement with experimental data, confirming the proposed chemical structure. mdpi.com A comparison of theoretical and experimental values for a related compound highlights the accuracy of these methods. mdpi.com

Table 1: Comparison of Experimental and Theoretical Chemical Shifts for a Curcumin Analog

Atom Experimental δ (ppm) Calculated δ (ppm)
C₅′-OCH₃ (¹H) 3.67 3.77
C₅′-OCH₃ (¹³C) 54.00 55.58

Source: Adapted from a study on a novel curcumin analog. mdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to analyze electronic properties and predict UV-Vis absorption spectra. researchgate.net These calculations can determine various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and reactivity of the molecule. Theoretical studies on similar aromatic aldehydes have successfully correlated calculated electronic transitions with experimentally observed UV-Vis spectra. mdpi.com For example, the investigation of a curcumin analog showed that DFT calculations could accurately predict the solvatochromism effect observed in its UV-visible spectra across different solvents like toluene (B28343), acetonitrile, and methanol. mdpi.com

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in modern photonics and optoelectronics, including optical switching and signal processing. tandfonline.com Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. The investigation of these properties in molecules like this compound is often carried out using quantum chemical calculations.

The NLO behavior of a molecule is primarily described by its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). tandfonline.com Computational methods, such as DFT with specific functionals like B3LYP, are used to calculate these parameters. tandfonline.comresearchgate.net The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups in this compound suggests that it may possess NLO properties.

Research on structurally similar compounds provides a framework for understanding its potential NLO activity. For instance, ab initio calculations on a Schiff base derived from 2-hydroxy-3-methoxy-benzaldehyde revealed good nonlinear optical properties. researchgate.net In another study, the NLO properties of 4-Ethoxy-3-Methoxy Benzaldehyde were computed, and its first-order hyperpolarizability was found to be approximately 12 times greater than that of urea (B33335), a standard reference material for NLO studies. tandfonline.com This significant enhancement is attributed to the intramolecular charge transfer characteristics of the molecule. tandfonline.com

Table 2: Calculated NLO Properties for 4-Ethoxy-3-Methoxy Benzaldehyde

Property Calculated Value Unit
Dipole Moment (μ) 7.155 Debye
Polarizability (α) -3.003 x 10⁻²³ esu
First Hyperpolarizability (β) 4.247 x 10⁻³⁰ esu

Source: Theoretical calculations using the B3LYP/6-311++G(d,p) basis set. tandfonline.com

These theoretical investigations are vital for screening and designing new organic materials with high NLO efficiency, guiding synthetic efforts toward molecules with optimized properties for technological applications.

Applications in Medicinal Chemistry Research Scaffolds and Mechanistic Biological Inquiry

Design and Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the aldehyde functional group, combined with the electronic effects of the chloro and methoxy (B1213986) substituents on the phenyl ring, makes 2-Chloro-5-methoxybenzaldehyde a versatile precursor for constructing a variety of complex molecular architectures.

Benzoxazoles are a prominent class of heterocyclic compounds synthesized from this compound. The typical synthetic route involves the condensation of the aldehyde with a substituted 2-aminophenol. This reaction forms a Schiff base intermediate which then undergoes oxidative cyclization to yield the final 2-arylbenzoxazole structure. researchgate.net Various synthetic methodologies, including conventional heating, microwave irradiation, and the use of sustainable catalysts like deep eutectic solvents, have been developed to improve reaction efficiency, yield, and environmental footprint. mdpi.commdpi.com For instance, green synthesis approaches using catalysts under solvent-free sonication have been shown to produce benzoxazoles in high yields with water as the only byproduct. nih.gov

Table 1: Synthesis Methods for Benzoxazole (B165842) Derivatives

Method Catalyst/Reagent Conditions Key Advantages
Conventional MnO₂ Nanoparticles Microwave Irradiation Efficient, high purity
Green Synthesis Imidazolium ionic liquid Solvent-free, Sonication (70°C, 30 min) Fast reaction, high yield, eco-friendly
Microwave-Assisted [CholineCl][Oxalic Acid] Microwave Irradiation (120°C, 15 min) Rapid, sustainable catalyst
Multi-component ZnO Nanoparticles / NaCN Microwave, Ultrasound, or Mechanochemical High yields, sustainable

Pyrimidine (B1678525) scaffolds, central to many biologically active molecules, can be efficiently synthesized using this compound in multicomponent reactions. A common approach is a Biginelli-type condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., ethyl cyanoacetate) and a urea (B33335) or guanidine (B92328) derivative. scholarsresearchlibrary.com This one-pot synthesis is highly convergent, allowing for the rapid assembly of complex tetrahydropyrimidine (B8763341) structures. The reaction is often catalyzed by a base, such as piperidine (B6355638), and can be performed in various solvents, with aqueous media being an environmentally benign option. scholarsresearchlibrary.com The resulting pyrimidine derivatives serve as key intermediates for further functionalization into more complex fused heterocyclic systems. derpharmachemica.comderpharmachemica.com

Table 2: Representative One-Pot Synthesis of a Pyrimidine Derivative

Reactant 1 Reactant 2 Reactant 3 Catalyst Expected Product Core Structure
This compound Ethyl Cyanoacetate (B8463686) Guanidine Nitrate Piperidine 2-amino-4-(2-chloro-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile

The synthesis of chromone (B188151) and benzoxepine (B8326511) frameworks from precursors related to this compound demonstrates the versatility of substituted benzaldehydes in constructing seven-membered rings and other complex heterocycles.

Benzoxepine Scaffolds: The synthesis of 5-amino-2,5-dihydro-1-benzoxepines can be achieved through a multi-step, one-pot process starting from a substituted 2-hydroxybenzaldehyde. acs.orggla.ac.uk The process begins with the allylation of the phenol (B47542) to form a 2-allyloxybenzaldehyde intermediate. This intermediate undergoes a thermal Overman rearrangement, followed by a ring-closing metathesis reaction to construct the seven-membered benzoxepine ring system. acs.orggla.ac.uk

Chromone Scaffolds: 2H-chromenes, which are precursors to chromones, are synthesized from substituted salicylaldehydes. The initial step is the propargylation of the phenolic hydroxyl group to yield a 2-propargyloxybenzaldehyde. semanticscholar.orgacs.org This intermediate can then be transformed via a one-pot thermal Overman rearrangement and a subsequent gold(I)-catalyzed hydroarylation to give the desired 2H-chromene structure. gla.ac.uksemanticscholar.org

Table 3: Synthetic Pathways to Benzoxepine and Chromone Precursors

Target Scaffold Starting Precursor Key Intermediate Key Reactions
Benzoxepine Substituted 2-Hydroxybenzaldehyde 2-Allyloxybenzaldehyde O-Allylation, Overman Rearrangement, Ring-Closing Metathesis
Chromone Substituted Salicylaldehyde 2-Propargyloxybenzaldehyde O-Propargylation, Overman Rearrangement, Gold(I)-Catalyzed Hydroarylation

Thiosemicarbazones are readily synthesized from this compound through a direct condensation reaction with a substituted or unsubstituted thiosemicarbazide. irjmets.com The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be facilitated by a catalytic amount of acid. researchgate.net This reaction forms a Schiff base, characterized by an imine (-N=CH-) bond, and is a robust and high-yielding method for accessing a wide array of derivatives. irjmets.comajchem-b.com The resulting thiosemicarbazones are of significant interest in medicinal chemistry due to their potent and diverse biological activities and their ability to act as chelating agents for metal ions. nih.govmdpi.com

Chromone and Benzoxepine Scaffolds

Exploration of Structure-Mechanism of Action Relationships

Derivatives synthesized from this compound are instrumental in studying structure-activity relationships (SAR) and elucidating the mechanisms of action of potential therapeutic agents. The systematic modification of these scaffolds allows researchers to probe molecular interactions with biological targets.

The heterocyclic scaffolds derived from this compound provide a platform to investigate how small molecules interact with key biological macromolecules.

Enzyme and Protein Interactions: Thiosemicarbazone and benzoxazole derivatives have been the subject of molecular docking studies to predict their binding modes within the active sites of enzymes and proteins. nih.govnih.gov These in silico studies suggest that the compounds can establish critical interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in target proteins like G-protein coupled receptor 78 (GRP78), quinone reductase-2, and various receptor tyrosine kinases. nih.govukm.my For example, studies on benzalhydantoin derivatives show that hydrogen bonding within the hinge region of a kinase active site is a potential mechanism for competitive inhibition with ATP. ukm.my

DNA Interactions: The planar nature of many heterocyclic systems allows them to interact with DNA, a mechanism exploited in the design of anticancer agents. rsc.org These interactions can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or through groove binding, where it sits (B43327) in the minor or major groove of the DNA. mdpi.comnih.gov Studies on barbituric acid derivatives synthesized from substituted benzaldehydes have shown that they can bind to the minor groove of calf thymus DNA (ctDNA). nih.gov The stability of the resulting drug-DNA complex is maintained by non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov Techniques such as UV-Visible absorption spectroscopy and molecular docking are employed to confirm these binding modes and determine binding constants. rsc.orgnih.gov Acridine-thiosemicarbazone hybrids, for instance, have been shown to function as DNA intercalators and inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and repair. mdpi.comrsc.org

Table 4: Modes of Interaction with Biological Targets

Scaffold Type Biological Target Primary Mode of Interaction Investigatory Techniques
Thiosemicarbazone Enzymes (e.g., Kinases, Tyrosinase) Active Site Inhibition, Hydrogen Bonding Molecular Docking, Enzyme Kinetics
Benzoxazole Fungal Proteins Binding Pocket Interactions Molecular Docking, Antifungal Assays
Acridine-Thiosemicarbazone DNA, Topoisomerase IIα Intercalation, Groove Binding, Enzyme Inhibition UV-Vis Spectroscopy, Docking, Inhibition Assays
Barbituric Acid Derivatives DNA Minor Groove Binding UV-Vis Titration, Molecular Docking

Compound Index

Mechanisms of Antimicrobial Activity (e.g., Cell Membrane Disruption)

Substituted benzaldehydes and their derivatives are recognized for their antimicrobial properties. While the precise mechanisms can vary depending on the full molecular structure, a primary mode of action for many antimicrobial agents derived from similar phenolic and aldehyde compounds is the disruption of bacterial cell integrity. mdpi.com This mechanism often involves the molecule's ability to intercalate into the lipid bilayer of the cell membrane. mdpi.com

The lipophilic nature of the benzene (B151609) ring, enhanced by the chloro- substituent, facilitates interaction with the nonpolar lipid tails of the membrane. This can lead to increased membrane permeability, a phenomenon known as membrane damage or disruption. mdpi.comnih.gov The consequence of this disruption is the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, and the dissipation of vital ion gradients that drive cellular processes. mdpi.comnih.gov This loss of homeostasis ultimately leads to bacterial cell death. mdpi.com Studies on similar phenolic compounds like thymol (B1683141) and carvacrol (B1668589) have demonstrated that they cause significant membrane damage, leading to increased permeability and cell wall disruption in both Gram-positive and Gram-negative bacteria. mdpi.com While direct studies on this compound are limited, its structural characteristics are consistent with this established antimicrobial mechanism of action.

Mechanisms of Anticancer Activity (e.g., Inhibition of Signaling Pathways, Tubulin Dynamics Interference, Induction of Cell Cycle Arrest and Apoptosis)

Derivatives of this compound have been investigated for their potential as anticancer agents, with research pointing to several distinct but often interconnected mechanisms of action.

Inhibition of Signaling Pathways: Cancer cell proliferation, survival, and migration are heavily dependent on complex signaling networks. One of the critical pathways frequently dysregulated in cancer is the PI3K/AKT/mTOR pathway. nih.gov Synthetic compounds incorporating the chloro-methoxy-phenyl moiety have demonstrated the ability to modulate this pathway. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was shown to exert its cytotoxic effects on colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov This inhibition disrupts the downstream signals that promote cell growth and survival, contributing to the compound's anticancer effect. nih.gov

Tubulin Dynamics Interference: The microtubule cytoskeleton is a validated target in cancer therapy. Microtubules are dynamic polymers of tubulin proteins that are essential for forming the mitotic spindle during cell division. rsc.orgnih.gov Compounds that interfere with tubulin dynamics can halt mitosis and trigger cell death. tsijournals.com Many small molecule inhibitors, including those structurally related to benzaldehydes, bind to tubulin at the colchicine (B1669291) site. rsc.orgnih.gov This binding disrupts the delicate equilibrium between tubulin polymerization and depolymerization, suppressing microtubule dynamics. nih.gov This suppression prevents the proper formation and function of the mitotic spindle, leading to a mitotic arrest where the cell is unable to progress through mitosis, ultimately culminating in apoptosis. rsc.orgtsijournals.com

Induction of Cell Cycle Arrest and Apoptosis: A common outcome of targeting signaling pathways or tubulin dynamics is the induction of cell cycle arrest and programmed cell death (apoptosis). Several studies on derivatives of methoxybenzaldehyde confirm this activity.

A series of benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)-5-methoxybenzaldehyde, exhibited significant cytotoxic activity against the human leukemia (HL-60) cell line. researchgate.net Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase and triggered apoptosis, which was associated with the loss of mitochondrial membrane potential. researchgate.net

Similarly, a synthesized quinoline (B57606) derivative containing a chloro-methoxy group was found to arrest colorectal cancer cells in the G2/M phase of the cell cycle and induce apoptosis via the mitochondrial pathway. nih.gov

Other complex heterocyclic derivatives incorporating a chloro-methoxyphenyl group have also shown the ability to induce apoptosis in human breast cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Selected Methoxybenzaldehyde Derivatives

Compound/Derivative ClassCancer Cell LineObserved MechanismReference
2-(Benzyloxy)-5-methoxybenzaldehydeHL-60 (Human Leukemia)G2/M Phase Arrest, Apoptosis, Mitochondrial Damage researchgate.net
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116, Caco-2 (Colorectal)PI3K/AKT/mTOR Inhibition, G2/M Phase Arrest, Apoptosis nih.gov
Thiazolone-benzenesulfonamidesMDA-MB-231 (Breast)Cell Cycle Arrest, Apoptosis rsc.org
Benzo[h]chromeno[2,3-d]pyrimidinesMCF-7 (Breast)Cytotoxicity, Apoptosis Induction mdpi.com

Metal Complexation in Biological Systems

The aldehyde and methoxy groups of this compound make it an excellent building block for synthesizing polydentate Schiff base ligands. scispace.com These ligands are formed through the condensation reaction of the aldehyde group with a primary amine. The resulting Schiff base, often containing additional donor atoms like oxygen or nitrogen, can readily coordinate with various metal ions to form stable metal complexes. researchgate.netresearchgate.net

These metal complexes are of significant interest in biological research because complexation can dramatically alter the biological activity of the organic ligand. researchgate.net The formation of these complexes with transition metals such as Copper (Cu(II)), Manganese (Mn(II)), Cobalt (Co(II)), and Nickel (Ni(II)) has been reported to modulate enzyme activity and can enhance antimicrobial or anticancer properties. researchgate.net The geometry and stability of these complexes, which dictate their biological potential, are influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. researchgate.net For example, Schiff base ligands derived from 2-hydroxy-5-methoxybenzaldehyde (B1199172) have been used to prepare binuclear manganese(III) complexes, which were characterized for their structural and electrochemical properties. researchgate.net

Table 2: Metal Complexation with Methoxybenzaldehyde-Derived Ligands

Ligand TypeMetal Ion(s)Resulting Complex Structure/GeometryPotential ApplicationReference
Schiff Base LigandsTransition MetalsStable ComplexesModulation of enzyme activity
Benzilmonoximethiocarbohydrazide-O-methoxybenzaldehydeCu(II), Ni(II), Co(II), Mn(II)Octahedral StructuresBiological evaluation (antimicrobial, antioxidant) researchgate.net
N,N′-Bis(2-hydroxy-5-methoxybenzylidene)-propane-1,2-diamineMn(III)Homo binuclear, OctahedralElectrochemical studies researchgate.net
5-chlorosalicylhydrazide and 2-Hydroxy-4-methoxybenzaldehydeCu(II)Distorted Square PlanarBiological probes, DNA cleaving agents scispace.com

Development of Fluorescent Probes and Sensors

The structural framework of this compound is valuable for the design of fluorescent probes and chemosensors. mdpi.com These sensors are molecules designed to signal the presence of specific analytes, such as metal ions or changes in pH, through a change in their fluorescence properties. mdpi.comacs.org The methoxybenzaldehyde moiety can be incorporated into larger fluorophore systems. researchgate.net

The mechanism of sensing often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). mdpi.com Upon binding to a target analyte, the electronic properties of the sensor molecule are altered, which either "turns on" (chelation-enhanced fluorescence, CHEF) or "turns off" (chelation-enhanced quenching, CHEQ) the fluorescence signal. mdpi.com For example, methoxybenzaldehyde groups have been attached to hemicyanine skeletons to create near-infrared ratiometric probes for monitoring pH changes in living cells. acs.org The development of such probes is crucial for real-time imaging and for understanding the roles of various species in complex biological environments. mdpi.com

Compound Reference Table

Advanced Research Directions and Future Perspectives in 2 Chloro 5 Methoxybenzaldehyde Research

Chemoinformatic and Data Mining Approaches for Scaffold Identification

The future of drug discovery and materials science is increasingly reliant on computational power. For 2-Chloro-5-methoxybenzaldehyde, chemoinformatic and data mining approaches are critical for rapidly identifying novel derivatives with desired properties. These in silico methods can screen vast virtual libraries of compounds based on the 2-chloro-5-methoxyphenyl scaffold, predicting their activity and suitability for specific applications before any resource-intensive laboratory synthesis is undertaken.

Detailed research findings indicate that computational techniques are pivotal in modern chemical research. For instance, Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate the structural features of this compound derivatives with their biological activities. By analyzing parameters such as the electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methoxy (B1213986) group, these models can guide the design of new analogues with enhanced efficacy. acs.org Molecular docking simulations can predict how these derivatives might bind to biological targets like enzymes or receptors, a crucial step in designing new therapeutic agents. undikma.ac.idjapsonline.commdpi.com Such computational screening has been successfully applied to other substituted benzaldehydes to identify potent anti-inflammatory or anticancer agents. acs.orgundikma.ac.id The simulation of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) can further elucidate the reactivity and interaction profile of these molecules. mdpi.com

Table 1: Chemoinformatic Techniques for Scaffold-Hopping and Optimization

TechniqueDescriptionApplication for this compound
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target.To identify new derivatives with potential therapeutic activity (e.g., as kinase inhibitors or antimicrobial agents).
QSAR Modeling Developing statistical models that correlate chemical structure with a specific property (e.g., biological activity, toxicity).To predict the activity of unsynthesized analogues and guide the design of more potent and safer compounds. acs.org
Molecular Docking Predicting the preferred orientation of a molecule when bound to a second to form a stable complex.To understand the binding mechanism to protein targets and to aid in structure-based drug design. undikma.ac.idjapsonline.com
Pharmacophore Mapping Identifying the essential 3D arrangement of functional groups responsible for a biological effect.To design novel molecules that retain the key interaction features of an active parent compound but with improved properties.
Density Functional Theory (DFT) A quantum mechanical modeling method to investigate the electronic structure of molecules.To predict spectroscopic data (NMR, UV-vis), reactivity, and molecular properties to correlate with experimental results. mdpi.comacs.org

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of this compound and its derivatives is ripe for modernization through the integration of automated synthesis and continuous flow chemistry platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. rhhz.netmdpi.comsioc-journal.cn

Flow chemistry, where reactants are continuously pumped through a network of tubes or microreactors, allows for precise control over parameters like temperature, pressure, and residence time. chemistryviews.orgrsc.org This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For example, the chlorination of a precursor or the introduction of the aldehyde group can be managed more safely and efficiently in a flow system. rsc.orggoogle.com Continuous flow methods have been successfully developed for a wide range of reactions involving substituted aldehydes, such as formylations, aldol (B89426) condensations, and the synthesis of nitriles, demonstrating the broad applicability of this technology. rhhz.netrsc.orgnih.gov The automation of these platforms enables rapid optimization of reaction conditions and the creation of chemical libraries for screening purposes with minimal manual intervention. mdpi.comacs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and excellent heat transfer. acs.org
Scalability Difficult and often requires re-optimization of conditions.Straightforward scale-up by running the system for a longer duration or using parallel reactors. rhhz.netsioc-journal.cn
Process Control Limited control over mixing and temperature gradients.Precise control over temperature, pressure, and residence time, leading to higher reproducibility. chemistryviews.orgrsc.org
Reaction Time Often requires long reaction times (hours to days).Significant reduction in reaction times (seconds to minutes) due to enhanced heat and mass transfer. nih.govrsc.org
Yield & Purity Can be lower due to side reactions and decomposition.Often results in higher yields and purity by minimizing side product formation. nih.gov

Exploration in Materials Science for Functionalized Polymers or Smart Materials

The reactivity of the aldehyde group and the unique substitution pattern of this compound make it an intriguing building block for materials science. Future research will likely explore its incorporation into polymers to create materials with novel functional properties.

The aldehyde functionality can readily participate in condensation and polymerization reactions. For example, it can be used to synthesize functionalized polymers and materials with specific optical or electronic characteristics. evitachem.comsmolecule.com A key application could be in the development of "smart materials" that respond to external stimuli. Derivatives of this compound could also be used to create polymers with enhanced thermal stability or flame resistance. One study demonstrated that a related compound, 5-chloromethyl-2-methoxy-benzaldehyde, could act as an initiator for atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers. researchgate.net Another approach involves the Wittig reaction between a polymer containing a phosphonium (B103445) salt and an aldehyde like this compound to introduce pendant unsaturated groups, which can be further modified. google.com These avenues could lead to the development of advanced coatings, sensors, or drug-delivery systems.

Table 3: Potential Applications in Materials Science

Material TypeSynthetic StrategyPotential Properties & Applications
Functional Polymers Use as a monomer or initiator in polymerization reactions (e.g., ATRP). researchgate.netCreation of polymers with tailored refractive indices, conductivity, or biocompatibility for use in optics or biomedical devices.
Smart Polymers Incorporation as a responsive moiety that can be cleaved or altered by a specific stimulus (e.g., pH, light).Development of stimuli-responsive drug delivery systems, sensors, or self-healing materials.
Cross-linked Resins Reaction with polyols or other multifunctional monomers to form rigid, cross-linked networks.Synthesis of high-performance thermosets, adhesives, or composite materials with enhanced thermal and chemical stability.
Functionalized Surfaces Grafting onto surfaces via the aldehyde group to alter surface properties.Modification of substrates to control wettability, adhesion, or biocompatibility for advanced coatings or medical implants.
Chalcone-based Materials Condensation with acetophenones to form chalcones, which can be polymerized or used as photoactive materials. undikma.ac.idrsc.orgDevelopment of nonlinear optical materials, fluorescent probes, or photo-crosslinkable polymers.

Analytical Method Development for Detection and Quantification in Complex Matrices

As the applications of this compound and its derivatives expand, so will the need for sensitive and specific analytical methods to detect and quantify them in complex environments, such as biological fluids, environmental samples, or industrial process streams. Future research in this area will focus on overcoming the challenges of trace-level detection and matrix interference. nih.gov

Developing robust analytical methods is crucial for pharmacokinetic studies, environmental monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful techniques for separating the analyte from a complex mixture and providing definitive identification and quantification. google.com For trace analysis, pre-concentration steps using solid-phase extraction (SPE) may be required. A significant challenge is distinguishing the target compound from isomers or structurally related impurities. To enhance sensitivity and selectivity, especially in mass spectrometry, derivatization strategies can be employed. For example, the aldehyde group can be reacted to form a Schiff base, which may have improved ionization efficiency and a more characteristic fragmentation pattern, facilitating its detection in complex matrices like plasma. nih.govekb.eg

Table 4: Analytical Techniques for this compound

TechniquePrincipleRelevance for Analysis
HPLC-UV/MS Separation based on polarity, followed by detection via UV absorbance or mass-to-charge ratio.Gold standard for quantification in biological and environmental samples; MS provides structural confirmation.
GC-MS Separation of volatile compounds based on boiling point, followed by mass analysis.Suitable for the compound if it is sufficiently volatile or can be derivatized to increase volatility; excellent for identifying unknown byproducts. google.com
NMR Spectroscopy Uses the magnetic properties of atomic nuclei to elucidate molecular structure.Essential for structural confirmation of the pure substance and its synthetic derivatives, but not for trace quantification in complex mixtures. mdpi.comrsc.org
Reactive Paper Spray MS A rapid analysis technique where a derivatizing agent on the paper substrate reacts with the analyte for enhanced MS detection.A potential high-throughput method for screening the presence of the compound in matrices like urine or plasma via Schiff base formation. nih.gov
Solid-Phase Extraction (SPE) An extraction method that uses a solid sorbent to isolate analytes from a liquid sample.A crucial sample preparation step to concentrate the analyte and remove interfering matrix components before instrumental analysis.

Multidisciplinary Approaches to Mechanistic Biological Research

While initial studies may identify a biological activity for a derivative of this compound, a deep understanding of its mechanism of action requires a multidisciplinary research effort. Future investigations will integrate computational biology, synthetic chemistry, and various biological assays to elucidate how these molecules function at a cellular and molecular level. rsc.org

A typical multidisciplinary workflow begins with an in silico hypothesis, where computational docking might suggest a potential protein target. japsonline.com Synthetic chemists would then create a focused library of analogues based on the this compound scaffold to probe the structure-activity relationship. rsc.orgacs.org These compounds would be tested in a series of biological assays, starting with in vitro enzymatic or cell-based assays to confirm the target engagement and cellular effect (e.g., inhibition of cancer cell proliferation). mdpi.comacs.org For promising compounds, further mechanistic studies could involve techniques like Western blotting to observe changes in protein expression, flow cytometry to analyze cell cycle effects, or fluorescence microscopy to visualize the compound's subcellular localization. acs.org This integrated approach, which has been successfully used to characterize the mechanisms of numerous bioactive compounds, is essential for translating a promising chemical scaffold into a well-understood probe or therapeutic candidate. rsc.orgrsc.org

Table 5: Outline of a Multidisciplinary Research Plan

StageDisciplineMethodsObjective
1. Target Hypothesis Computational BiologyMolecular docking, pharmacophore modeling. undikma.ac.idjapsonline.comTo identify potential biological targets (e.g., enzymes, receptors) for derivatives.
2. Library Synthesis Synthetic ChemistryParallel synthesis, flow chemistry.To create a diverse set of analogues to explore structure-activity relationships (SAR).
3. In Vitro Screening Biochemistry / Cell BiologyEnzyme inhibition assays, cell viability assays (e.g., MTT), antimicrobial MIC determination. mdpi.comTo identify potent "hit" compounds and confirm on-target activity.
4. Mechanistic Elucidation Molecular BiologyWestern blotting, flow cytometry, confocal microscopy, gene expression analysis. acs.orgTo understand how the hit compounds exert their biological effects at the cellular level.
5. Preclinical Evaluation PharmacologyAnimal models of disease (e.g., xenograft models for cancer).To assess the in vivo efficacy and pharmacokinetic profile of lead compounds.

Q & A

Q. What are the most reliable multi-step synthetic routes for 2-Chloro-5-methoxybenzaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functional group transformations, such as Friedel-Crafts alkylation or methoxylation of chlorinated benzaldehyde precursors. For example, derivatives like 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid ( ) are synthesized via sequential halogenation and methoxycarbonyl group introduction. Optimization includes:

  • Temperature control : Reflux conditions (e.g., 80–120°C) to enhance reaction rates while minimizing side reactions.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Purification : Crystallization or column chromatography to isolate the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Key analytical methods include:

  • HPLC/GC-MS : To assess purity (>98% threshold for research-grade material) and detect residual solvents.
  • NMR spectroscopy : ¹H/¹³C NMR to confirm the positions of the chloro and methoxy groups (e.g., aromatic proton splitting patterns) .
  • FT-IR : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. What are the key challenges in analyzing conflicting spectral data for this compound derivatives, and how can they be resolved?

Discrepancies in NMR or mass spectrometry data often arise from:

  • Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) altering chemical shifts.
  • Isomeric impurities : Byproducts from incomplete substitution (e.g., 3-chloro vs. 5-chloro isomers).
    Resolution strategies :
  • 2D NMR (COSY, HSQC) : To unambiguously assign proton-carbon correlations .
  • High-resolution mass spectrometry (HRMS) : Accurate mass determination to distinguish isobaric species .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition products form?

  • Thermal stability : Degrades at >150°C, forming chlorinated phenolic compounds via aldehyde oxidation .
  • Light sensitivity : UV exposure accelerates decomposition; store in amber glass under inert gas (N₂/Ar) .
  • Moisture sensitivity : Hydrolysis of the methoxy group in humid conditions generates 2-chloro-5-hydroxybenzaldehyde. Use desiccants (e.g., silica gel) for long-term storage .

Q. What experimental designs are recommended for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Kinetic studies : Vary nucleophile concentration (e.g., amines, thiols) and monitor reaction progress via TLC or in-situ FT-IR.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems .

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

Discrepancies may stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Structural modifications : Bioactivity shifts due to substituent placement (e.g., para vs. meta methoxy groups).
    Best practices :
  • Standardize assays using reference compounds (e.g., cisplatin for cytotoxicity comparisons).
  • Perform SAR (Structure-Activity Relationship) studies to isolate critical functional groups .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile aldehydes.
  • Spill management : Neutralize with sodium bisulfite and adsorb with inert material (vermiculite) .

Q. How can computational modeling (e.g., DFT) guide the design of this compound-based catalysts?

  • Electrostatic potential maps : Identify reactive sites (e.g., electron-deficient chloro-substituted positions) for ligand binding .
  • Transition state analysis : Predict activation energies for SNAr (nucleophilic aromatic substitution) pathways .

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.